molecular formula C19H15BrN2OS B2786178 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 872197-75-6

7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No. B2786178
CAS RN: 872197-75-6
M. Wt: 399.31
InChI Key: YVPYOMPNYFITPR-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione (BECPT) is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BECPT is a member of the chromenopyrimidine family, which has been extensively studied for its diverse biological activities.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been reported to inhibit the activity of tyrosinase by binding to the copper ions present in the active site of the enzyme. This compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have suggested that this compound may induce apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been reported to inhibit the growth of various bacteria and viruses, including Staphylococcus aureus and herpes simplex virus. In vivo studies have suggested that this compound may exhibit potent anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various diseases, including cancer and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has several advantages for lab experiments. It is easy to synthesize and has been reported to exhibit potent biological activities. However, this compound also has several limitations. It is relatively unstable and can degrade rapidly in the presence of light and air. This compound also has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer and cardiovascular diseases. Another possible direction is to explore the structure-activity relationship of this compound to identify more potent analogs. Additionally, the development of new synthetic methods for the preparation of this compound and its analogs may also be an area of future research.

Synthesis Methods

The synthesis of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione involves a multi-step process that has been reported in the literature. The initial step involves the condensation of 4-ethylphenylacetic acid with malonic acid in the presence of phosphorous oxychloride to form ethyl 4-ethylphenyl-2-oxobutanoate. The second step involves the reaction of ethyl 4-ethylphenyl-2-oxobutanoate with 4-hydroxycoumarin in the presence of sodium ethoxide to form 7-bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one. The final step involves the reaction of 7-bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one with thiourea in the presence of sodium hydroxide to form this compound.

Scientific Research Applications

7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, this compound has been reported to exhibit antitumor, antiviral, and antibacterial activities. In biochemistry, this compound has been reported to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in melanin synthesis. In pharmacology, this compound has been reported to exhibit potent antioxidant and anti-inflammatory activities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione involves the condensation of 4-ethylphenylacetic acid with 2-hydroxy-3,5-dibromobenzaldehyde to form a chalcone intermediate. The chalcone intermediate is then reacted with 2-amino-4,6-dibromopyrimidine and ammonium thiocyanate to form the final product.", "Starting Materials": [ "4-ethylphenylacetic acid", "2-hydroxy-3,5-dibromobenzaldehyde", "2-amino-4,6-dibromopyrimidine", "ammonium thiocyanate" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylacetic acid with 2-hydroxy-3,5-dibromobenzaldehyde in the presence of a base such as potassium carbonate to form the chalcone intermediate.", "Step 2: Reaction of the chalcone intermediate with 2-amino-4,6-dibromopyrimidine and ammonium thiocyanate in the presence of a catalyst such as triethylamine to form 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione." ] }

CAS RN

872197-75-6

Molecular Formula

C19H15BrN2OS

Molecular Weight

399.31

IUPAC Name

7-bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C19H15BrN2OS/c1-2-11-3-5-12(6-4-11)17-21-18-15(19(24)22-17)10-13-9-14(20)7-8-16(13)23-18/h3-9H,2,10H2,1H3,(H,21,22,24)

InChI Key

YVPYOMPNYFITPR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br

solubility

not available

Origin of Product

United States

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